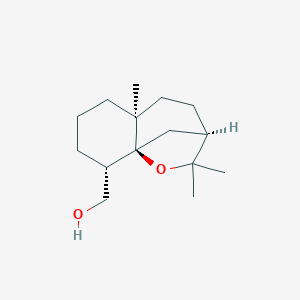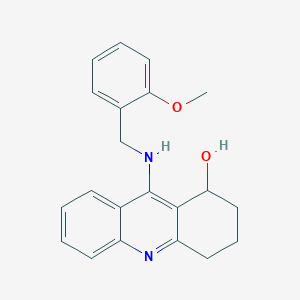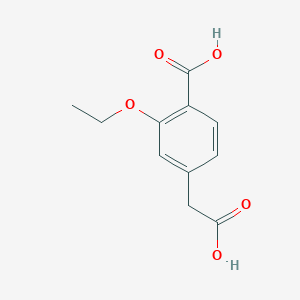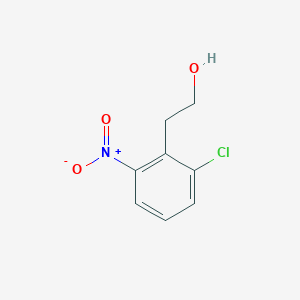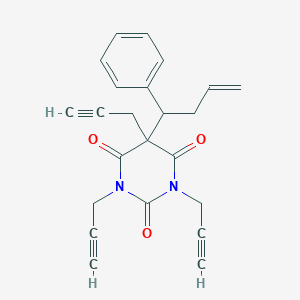
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTM or pyrimidinetrione and has a chemical formula of C21H14N2O3. PTM is a pyrimidine-based compound that contains three propynyl groups and one phenylbutenyl group. The compound has a molecular weight of 350.35 g/mol and a melting point of 320-325°C.
作用機序
The mechanism of action of PTM is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes such as topoisomerase and DNA polymerase. PTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
PTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTM has also been shown to have antibacterial and antifungal activity. In animal studies, PTM has been shown to have a low toxicity profile and no adverse effects were observed at high doses.
実験室実験の利点と制限
The advantages of using PTM in lab experiments are its high purity and low toxicity profile. The compound is also easy to synthesize and has a relatively low cost. However, the limitations of using PTM in lab experiments are its limited solubility in water and its instability under certain conditions such as exposure to light and air.
将来の方向性
There are several future directions for the research on PTM. One direction is to explore the potential of PTM as a drug candidate for various diseases such as cancer and bacterial infections. Another direction is to investigate the use of PTM as a building block for the synthesis of novel materials with unique properties. Furthermore, the development of new synthesis methods for PTM and its derivatives could lead to the discovery of compounds with improved biological activity and physicochemical properties.
合成法
The synthesis of PTM has been reported in the literature using various methods. One of the most common methods involves the reaction of 5-aminouracil with 1-phenyl-3-buten-1-yne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. Another method involves the reaction of 5-aminouracil with propargyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds through a Sonogashira coupling reaction to form PTM.
科学的研究の応用
PTM has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, PTM has been shown to have anticancer activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, PTM has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, PTM has been used as a ligand for various metal catalysts.
特性
CAS番号 |
109317-93-3 |
|---|---|
製品名 |
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
分子式 |
C23H20N2O3 |
分子量 |
372.4 g/mol |
IUPAC名 |
5-(1-phenylbut-3-enyl)-1,3,5-tris(prop-2-ynyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N2O3/c1-5-12-19(18-13-10-9-11-14-18)23(15-6-2)20(26)24(16-7-3)22(28)25(17-8-4)21(23)27/h2-5,9-11,13-14,19H,1,12,15-17H2 |
InChIキー |
SAHZMSDZVVNQBP-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
正規SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
同義語 |
5-(1-phenylbut-3-enyl)-1,3,5-triprop-2-ynyl-1,3-diazinane-2,4,6-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



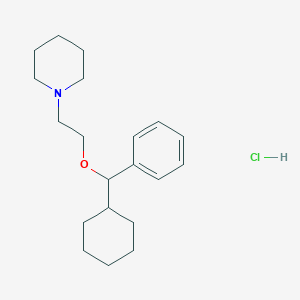
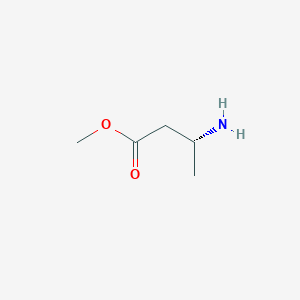
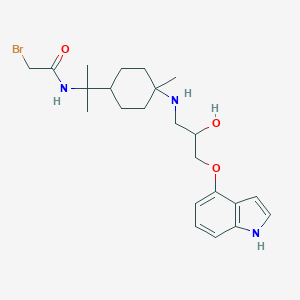
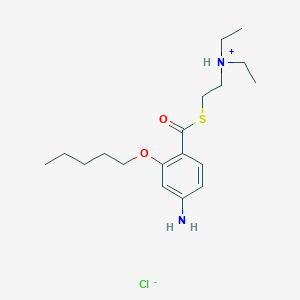
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
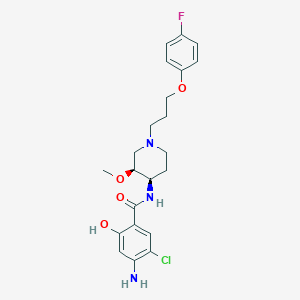
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
